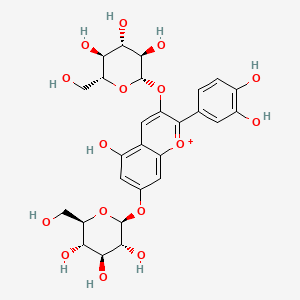

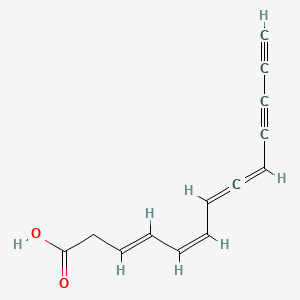

cyanidin 3,7-di-O-beta-D-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

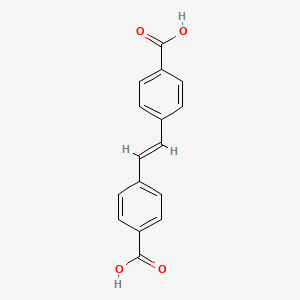

Cyanidin 3,7-di-O-beta-D-glucoside is an anthocyanin cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 7. It is a beta-D-glucoside and an anthocyanin cation. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3,7-di-O-beta-D-glucoside betaine.

Applications De Recherche Scientifique

Anticancer and Antioxidant Activity

Cyanidin derivatives, including cyanidin 3,7-di-O-beta-D-glucoside, have shown promise in anticancer and antioxidant activities. These compounds can interact with cell-mimic membranes, reflecting tumor cell membrane composition, and exhibit high antioxidant activity. Such interactions are crucial for understanding their potential in cancer treatment and prevention (Strugała, Dudra, & Gabrielska, 2016).

Cardiovascular Health

Cyanidin-3-O-beta-glucoside (C3G) has been studied for its effects on cardiovascular health, particularly on endothelial function. It induces heme oxygenase-1 and endothelial nitric oxide synthase in cultured endothelial cells, suggesting potential protective effects against endothelial dysfunction (Sorrenti et al., 2007).

Diabetes Management

Cyanidin and its glycosides, including cyanidin 3,7-di-O-beta-D-glucoside, have been identified as potential candidates for diabetes management. They demonstrate specific inhibitory effects on intestinal α-glucosidases and pancreatic α-amylase, enzymes critical in carbohydrate digestion and glucose absorption (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).

Obesity and Metabolic Health

Research on cyanidin-3-O-β-glucoside has indicated its potential role in combating obesity by regulating lipid metabolism. It was found to inhibit lipoprotein lipase activity in adipocytes, suggesting its use in managing obesity-related issues (Hao, 2012).

Neuroprotection and Antidiabetic Effects

Cyanidin-3-O-glucoside has shown inhibitory effects on enzymes involved in neurodegenerative and metabolic diseases. Its role in inhibiting monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, along with its antioxidant properties, highlights its potential as a neuroprotective and antidiabetic agent (Cásedas et al., 2019).

Inflammatory Bowel Disease

The compound has been evaluated for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It shows a reduction in cytokine-induced inflammation in intestinal cells, suggesting a higher anti-inflammatory efficiency compared to certain anti-inflammatory drugs (Serra et al., 2012).

In Vivo Antioxidant Activity

In vivo studies have demonstrated that cyanidin 3-O-beta-D-glucoside acts as a potent antioxidant under oxidative stress conditions, potentially offering protective effects against various oxidative stress-related diseases (Tsuda, Horio, & Osawa, 2000).

Synthesis and Stabilization Techniques

Advancements in the synthesis and stabilization of cyanidin 3,7-di-O-beta-D-glucoside have been explored. Novel methods have been developed to enhance its stability and bioavailability, broadening its potential applications in nutraceuticals and functional foods (Sun et al., 2021).

Propriétés

Nom du produit |

cyanidin 3,7-di-O-beta-D-glucoside |

|---|---|

Formule moléculaire |

C27H31O16+ |

Poids moléculaire |

611.5 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-10-4-13(31)11-6-16(41-27-24(38)22(36)20(34)18(8-29)43-27)25(40-15(11)5-10)9-1-2-12(30)14(32)3-9/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

Clé InChI |

ULXBEUBSYSSVTP-ZOTFFYTFSA-O |

SMILES isomérique |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)

![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)

![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)